![molecular formula C10H18 B14343796 6,6-Dimethylspiro[2.5]octane CAS No. 105786-54-7](/img/structure/B14343796.png)
6,6-Dimethylspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethylspiro[2.5]octane is a unique organic compound characterized by its spirocyclic structure, where two rings are connected through a single carbon atom. This compound is notable for its stability and distinct chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylspiro[2.5]octane typically involves the reduction of this compound-4,8-dione. One common method is the use of lithium aluminium hydride in tetrahydrofuran, which yields both cis- and trans-6,6-Dimethylspiro[2.5]octane-4,8-diols . The ratio of cis to trans products can be influenced by the substrate-reagent ratios and hydrolysis conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 6,6-Dimethylspiro[2.5]octane undergoes various chemical reactions, including reduction, oxidation, and substitution. For instance, the reduction of this compound-4,8-dione with lithium aluminium hydride produces diols .
Common Reagents and Conditions:
Reduction: Lithium aluminium hydride in tetrahydrofuran.
Oxidation: Conditions and reagents for oxidation reactions are less documented but could involve common oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Aplicaciones Científicas De Investigación
6,6-Dimethylspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Medicine: Research into the pharmacological properties of spirocyclic compounds may include this compound.
Industry: Potential use in the synthesis of complex organic molecules and materials science.
Mecanismo De Acción
The mechanism of action for 6,6-Dimethylspiro[2.5]octane in various reactions involves the interaction of its spirocyclic structure with reagents. For example, in reduction reactions, the spirocyclic dione interacts with lithium aluminium hydride to form diols . The specific molecular targets and pathways depend on the type of reaction and the reagents involved.
Comparación Con Compuestos Similares
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: A related compound with similar spirocyclic structure but different functional groups.
Spiro[2.5]octane derivatives: Various derivatives with different substituents on the spirocyclic framework.
Uniqueness: 6,6-Dimethylspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of two methyl groups at the 6-position, which influence its chemical reactivity and stability.
Propiedades
Número CAS |
105786-54-7 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
6,6-dimethylspiro[2.5]octane |
InChI |
InChI=1S/C10H18/c1-9(2)3-5-10(6-4-9)7-8-10/h3-8H2,1-2H3 |
Clave InChI |
HWCXDTLFAFUQLW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2(CC1)CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


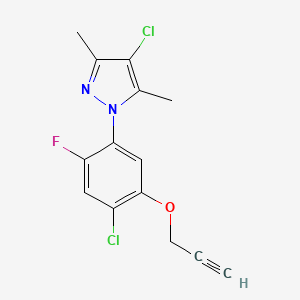
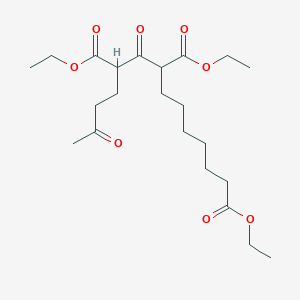

![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)
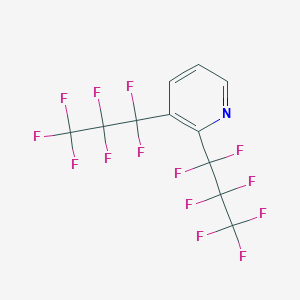
![2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid](/img/structure/B14343755.png)

![Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]-](/img/structure/B14343771.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]nonane](/img/structure/B14343772.png)
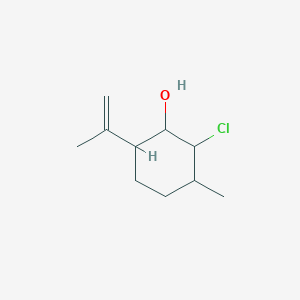
![3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one](/img/structure/B14343782.png)
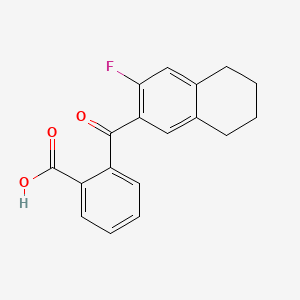
![2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid](/img/structure/B14343795.png)
![2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole](/img/structure/B14343803.png)
